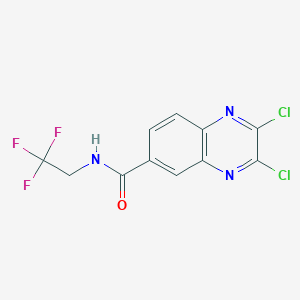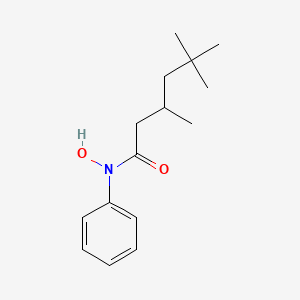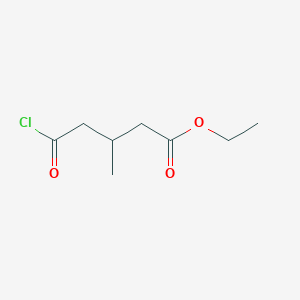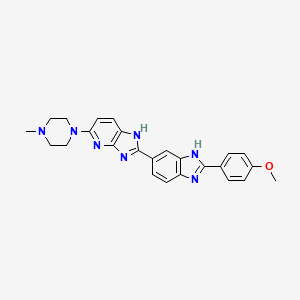![molecular formula C18H14O3 B14280270 1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-54-5](/img/structure/B14280270.png)
1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(propargyloxy)phenyl] ether: is an organic compound characterized by the presence of two propargyloxy groups attached to a phenyl ether backbone. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity, particularly in the context of click chemistry and polymer science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(propargyloxy)phenyl] ether typically involves the Williamson ether synthesis. This method entails the reaction of 4-hydroxyphenyl ether with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether compound .
Industrial Production Methods: Industrial production of Bis[4-(propargyloxy)phenyl] ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may also be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis[4-(propargyloxy)phenyl] ether can undergo oxidation reactions, particularly at the propargyloxy groups, leading to the formation of carbonyl compounds.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The propargyloxy groups can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium or copper catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethers.
Aplicaciones Científicas De Investigación
Chemistry: Bis[4-(propargyloxy)phenyl] ether is widely used in the synthesis of polytriazole resins and other polymers. Its propargyloxy groups make it a valuable building block in click chemistry, facilitating the formation of triazole rings .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo click reactions makes it useful in the development of drug delivery systems and bioconjugates .
Industry: Industrially, Bis[4-(propargyloxy)phenyl] ether is employed in the production of high-performance materials, including adhesives, coatings, and composites. Its thermal stability and mechanical properties make it suitable for use in demanding applications .
Mecanismo De Acción
The mechanism of action of Bis[4-(propargyloxy)phenyl] ether primarily involves its participation in click chemistry reactions. The propargyloxy groups react with azides in the presence of a copper catalyst to form triazole rings. This reaction is highly efficient and selective, making it a powerful tool in synthetic chemistry .
Comparación Con Compuestos Similares
Bis[4-(4-aminophenoxy)phenyl]propane: This compound also features a phenyl ether backbone but with amino groups instead of propargyloxy groups.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Another similar compound with a more complex structure, used in the synthesis of polyimides.
Uniqueness: Bis[4-(propargyloxy)phenyl] ether is unique due to its propargyloxy groups, which confer distinct reactivity in click chemistry. This makes it particularly valuable in the synthesis of polymers and bioactive molecules, setting it apart from other phenyl ether derivatives .
Propiedades
Número CAS |
122035-54-5 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-prop-2-ynoxy-4-(4-prop-2-ynoxyphenoxy)benzene |
InChI |
InChI=1S/C18H14O3/c1-3-13-19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14-4-2/h1-2,5-12H,13-14H2 |
Clave InChI |
LLPFLQSTRWYXMG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
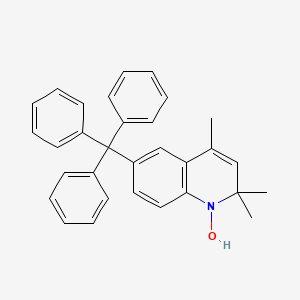
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
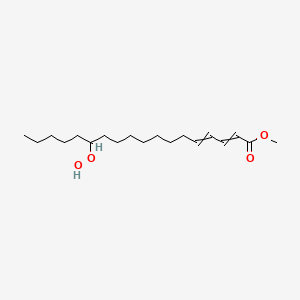
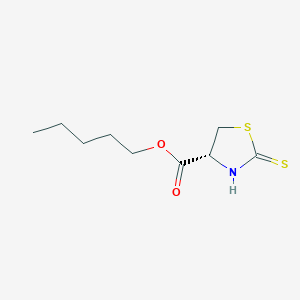
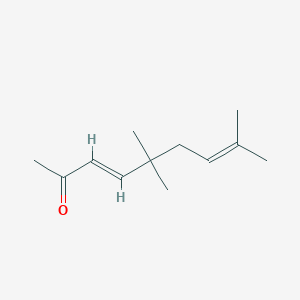
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
